1-Bromo-3-(2,2-difluoroethoxy)benzene
Overview
Description
1-Bromo-3-(2,2-difluoroethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a 2,2-difluoroethoxy group is substituted at the meta position relative to the bromine. This compound is used in various chemical syntheses and has applications in scientific research .
Preparation Methods
The synthesis of 1-Bromo-3-(2,2-difluoroethoxy)benzene typically involves the bromination of 3-(2,2-difluoroethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .
Chemical Reactions Analysis
1-Bromo-3-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds. Palladium catalysts are typically used in these reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(2,2-difluoroethoxy)benzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets through its bromine and difluoroethoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Bromo-3-(2,2-difluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-2,3-difluorobenzene: This compound has two fluorine atoms on the benzene ring, but lacks the ethoxy group, resulting in different reactivity and applications.
1-Bromo-3-(trifluoromethoxy)benzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and difluoroethoxy groups, which confer distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWQAWMAKJZSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669714 | |
Record name | 1-Bromo-3-(2,2-difluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958454-25-6 | |
Record name | 1-Bromo-3-(2,2-difluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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